molecular formula C12H11NO2S B1401077 Methyl 4-(thiazol-2-ylmethyl)benzoate CAS No. 1312536-22-3

Methyl 4-(thiazol-2-ylmethyl)benzoate

Cat. No.: B1401077
CAS No.: 1312536-22-3
M. Wt: 233.29 g/mol
InChI Key: UMPJEMFQDVAATE-UHFFFAOYSA-N
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Description

Methyl 4-(thiazol-2-ylmethyl)benzoate is a chemical compound with diverse applications in scientific research. Its unique structure, which includes a thiazole ring and a benzoate ester, makes it valuable in various fields such as drug development, agrochemical synthesis, and material science. The compound’s molecular formula is C12H11NO2S, and it has a molecular weight of 233.29 g/mol .

Scientific Research Applications

Methyl 4-(thiazol-2-ylmethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the thiazole ring.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical agents, including potential anticancer and antiviral drugs.

    Industry: Utilized in the production of agrochemicals and materials science for the development of novel polymers and coatings

Safety and Hazards

The safety data sheet of a related compound, “Methyl 4-(3-thienyl)benzoate”, indicates that it is a combustible liquid and harmful if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(thiazol-2-ylmethyl)benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with 2-aminothiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(thiazol-2-ylmethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position, using reagents like bromine or iodine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to mild heating.

    Reduction: Lithium aluminum hydride; anhydrous conditions, typically in ether or tetrahydrofuran.

    Substitution: Bromine, iodine; often carried out in polar solvents like acetonitrile.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiazole derivatives.

Mechanism of Action

The mechanism of action of Methyl 4-(thiazol-2-ylmethyl)benzoate is primarily attributed to its interaction with biological targets through the thiazole ring. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit microbial growth by interfering with essential enzymatic pathways, leading to cell death. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 4-(2-thiazolylmethyl)benzoate
  • 2-(4-Benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides
  • 2,4-Disubstituted thiazoles

Comparison: Methyl 4-(thiazol-2-ylmethyl)benzoate stands out due to its unique combination of a thiazole ring and a benzoate ester. This structure imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. For example, while 2,4-disubstituted thiazoles exhibit a broad range of biological activities, the specific substitution pattern in this compound allows for targeted applications in drug development and material science .

Properties

IUPAC Name

methyl 4-(1,3-thiazol-2-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-15-12(14)10-4-2-9(3-5-10)8-11-13-6-7-16-11/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPJEMFQDVAATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The product of Step 1 (4.00 g, 16.05 mmol) was taken up in DCE (80 ml) with triethylsilane (25.6 ml, 160 mmol), and trifluoroacetic acid (24.72 ml, 321 mmol) was added. The reaction was stirred at reflux overnight. The reaction was diluted with toluene and evaporated to dryness. The residue was taken back up in EtOAc, washed with aqueous saturated NaHCO3 and brine, dried over MgSO4, filtered and concentrated. Flash chromatography (0-50% EtOAc/hexanes) afforded methyl 4-(1,3-thiazol-2-ylmethyl)benzoate (3.13 g, 13.42 mmol, 84% yield) as a pale yellow gum that crystallized upon standing. MS ESI: [M+H]+ m/z 234.1.
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Synthesis routes and methods II

Procedure details

Zinc dust, <10 micron (2.227 g, 34.1 mmol) was suspended in THF (5 ml), and 1,2-dibromoethane (0.090 ml, 1.048 mmol) was added. The mixture was stirred for 10 min at 70° C. It was then cooled to room temperature, and TMS-Cl (0.100 ml, 0.786 mmol) was added. After 30 min at room temperature, the activated zinc was cooled to 0° C., and methyl 4-(bromomethyl)benzoate) (6.00 g, 26.2 mmol) in THF (20 ml) was added drop-wise over 75 min (˜2 mL every ˜5-7 min). After stirring for another 1 h at 0° C., another portion of THF (25 ml) was added to dilute to ˜0.5 M. The gray suspension was allowed to stand so the remaining zinc solid would settle, and the supernatant was used as bromo[4-(methoxycarbonyl)benzyl]zinc (0.5 M in THF). Palladium(II) acetate (103 mg, 0.457 mmol), and 2-dicylochexylphosphino-2′,6′-dimethoxy-1′,1′,biphenyl (375 mg, 0.915 mmol) were combined in a flask, sealed, and flushed with nitrogen (2×). Degassed THF (15 ml), 2-bromothiazole (0.408 ml, 4.57 mmol), and the freshly prepared 0.5 M bromo[4-(methoxycarbonyl)benzyl]zinc in THF (27.4 ml, 13.72 mmol) were added, and the reaction was stirred at room temperature overnight. The reaction was diluted with saturated NH4Cl and water before being extracted with EtOAc (2×). The combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated in vacuo. Flash chromatography (0-50% EtOAc/hexanes) afforded methyl 4-(1,3-thiazol-2-ylmethyl)benzoate (1.06 g, 4.54 mmol, 99%) as a yellow oil that crystallized upon standing. MS ESI: [M+H]+ m/z 234.0.
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2-dicylochexylphosphino-2′,6′-dimethoxy-1′,1′,biphenyl
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375 mg
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103 mg
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(thiazol-2-ylmethyl)benzoate
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Reactant of Route 5
Methyl 4-(thiazol-2-ylmethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(thiazol-2-ylmethyl)benzoate

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